molecular formula C10H10O3 B7819418 (E)-3-(2-Hydroxy-5-methylphenyl)acrylic acid

(E)-3-(2-Hydroxy-5-methylphenyl)acrylic acid

Cat. No.: B7819418
M. Wt: 178.18 g/mol
InChI Key: MCIVSEATHWXNRP-HWKANZROSA-N
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Description

(E)-3-(2-Hydroxy-5-methylphenyl)acrylic acid: is an organic compound characterized by a phenyl ring substituted with a hydroxyl group and a methyl group, along with an acrylic acid moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-hydroxy-5-methylbenzaldehyde as the starting material.

  • Reaction Steps: The aldehyde group is converted to an acrylic acid derivative through a series of reactions, including aldol condensation and subsequent oxidation.

  • Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

(E)-3-(2-Hydroxy-5-methylphenyl)acrylic acid: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

  • Common Reagents and Conditions: Reagents such as potassium permanganate (for oxidation) and sodium borohydride (for reduction) are commonly used. Reaction conditions are carefully controlled to achieve the desired products.

  • Major Products Formed: The major products include oxidized derivatives, reduced forms, and substituted derivatives, depending on the specific reaction conditions.

Scientific Research Applications

(E)-3-(2-Hydroxy-5-methylphenyl)acrylic acid: has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

  • Biology: The compound is studied for its potential biological activities, including antioxidant properties.

  • Medicine: It is investigated for its therapeutic potential in various medical applications.

  • Industry: The compound is utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism by which (E)-3-(2-Hydroxy-5-methylphenyl)acrylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

(E)-3-(2-Hydroxy-5-methylphenyl)acrylic acid: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other compounds with similar structures include 2-hydroxy-5-methylbenzaldehyde and 2-hydroxy-5-methylphenylacetic acid .

  • Uniqueness: The presence of the acrylic acid moiety in This compound distinguishes it from other similar compounds, providing unique chemical and physical properties.

Properties

IUPAC Name

(E)-3-(2-hydroxy-5-methylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIVSEATHWXNRP-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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